Cas no 1212959-70-0 ((1R)-1-(1H-indol-4-yl)ethan-1-amine)

(1R)-1-(1H-indol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(1H-indol-4-yl)ethan-1-amine
- EN300-1867165
- 1212959-70-0
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- Inchi: 1S/C10H12N2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,12H,11H2,1H3/t7-/m1/s1
- InChI Key: SJQXVHPJANYTKK-SSDOTTSWSA-N
- SMILES: N1C=CC2=C1C=CC=C2[C@@H](C)N
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8Ų
- XLogP3: 1.3
(1R)-1-(1H-indol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867165-2.5g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1867165-5g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1867165-5.0g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1867165-1.0g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1867165-0.5g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1867165-10.0g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1867165-0.05g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1867165-0.25g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1867165-0.1g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1867165-1g |
(1R)-1-(1H-indol-4-yl)ethan-1-amine |
1212959-70-0 | 1g |
$1172.0 | 2023-09-18 |
(1R)-1-(1H-indol-4-yl)ethan-1-amine Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on (1R)-1-(1H-indol-4-yl)ethan-1-amine
Introduction to (1R)-1-(1H-indol-4-yl)ethan-1-amine and Its Significance in Modern Chemical Biology
CAS no. 1212959-70-0 is a unique chemical compound that has garnered significant attention in the field of chemical biology due to its structural and functional properties. This compound, specifically identified as (1R)-1-(1H-indol-4-yl)ethan-1-amine, represents a fascinating example of how molecular design can influence biological activity. The indole moiety, a core structural feature, is well-documented for its diverse pharmacological applications, while the chiral center at the amine group adds an additional layer of complexity and potential therapeutic utility.
The indole ring system is a cornerstone in medicinal chemistry, with numerous bioactive molecules derived from it. Its aromaticity and ability to interact with biological targets make it an invaluable scaffold for drug development. In particular, derivatives of indole have been extensively studied for their roles in modulating neurotransmitter systems, immune responses, and anti-inflammatory pathways. The presence of the amine functional group in (1R)-1-(1H-indol-4-yl)ethan-1-amine not only enhances its solubility but also allows for further derivatization, enabling the creation of more complex and potent derivatives.
Recent advancements in the field of chiral chemistry have highlighted the importance of enantiopurity in drug development. The (R)-configuration at the amine group in this compound suggests a specific interaction profile with biological targets, which may differ significantly from its (S)-enantiomer. This chirality can be exploited to develop enantiomerically pure drugs that exhibit higher efficacy and fewer side effects. The synthesis and characterization of such chiral compounds require sophisticated methodologies, including asymmetric catalysis and chiral resolution techniques, which are areas of active research.
One of the most intriguing aspects of (1R)-1-(1H-indol-4-yl)ethan-1-amine is its potential application in the development of novel therapeutic agents. The indole moiety has been shown to interact with various receptors and enzymes, making it a versatile scaffold for drug design. For instance, indole derivatives have been investigated for their potential as serotonin receptor modulators, which could have implications in treating conditions such as depression and anxiety. Additionally, the amine group can serve as a linker for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.
The pharmacological profile of (1R)-1-(1H-indol-4-yl)ethan-1-amine has been explored through both computational modeling and experimental studies. Computational approaches, such as molecular docking and quantum mechanical calculations, have been instrumental in predicting how this compound might interact with biological targets at the molecular level. These studies often reveal insights into binding affinities, metabolic stability, and potential side effects, which are critical factors in drug development.
In vitro experiments have further validated these computational findings by assessing the compound's activity against various biological assays. For example, studies have examined its interaction with serotonin receptors, where it has shown promising binding properties that could lead to the development of new antidepressant or anxiolytic drugs. Moreover, its potential role in modulating immune responses has also been explored, suggesting applications in treating inflammatory diseases.
The synthesis of (1R)-1-(1H-indol-4-yl)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the indole ring system followed by functionalization at the amine group. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis have been employed to achieve these transformations efficiently. The development of green chemistry principles has also influenced these synthetic strategies, emphasizing sustainability and minimal environmental impact.
The analytical characterization of this compound is equally important for understanding its properties and ensuring its quality. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its molecular structure and purity. These analytical methods are crucial not only for confirming the identity of the compound but also for monitoring its stability during storage and formulation.
The future prospects for (1R)-1-(1H-indol-4-yl)ethan-1-amine are vast, particularly as research continues to uncover new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into clinical reality. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, researchers can accelerate the process of identifying novel drug candidates derived from this compound.
In conclusion, (1R)-1-(1H-indol-4-yl)ethan-1-amine represents a significant advancement in chemical biology due to its unique structural features and potential therapeutic applications. Its indole moiety offers diverse pharmacological interactions, while its chiral center provides opportunities for enantiomerically pure drug development. As research progresses, this compound is likely to play a pivotal role in shaping future treatments for various diseases.
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